![molecular formula C20H17N3O2S2 B2516793 N-(3,4-dimethylphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111160-57-6](/img/structure/B2516793.png)

N-(3,4-dimethylphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

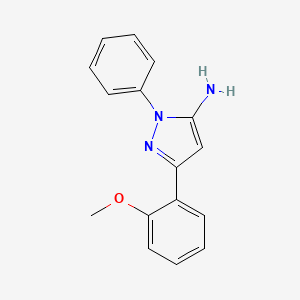

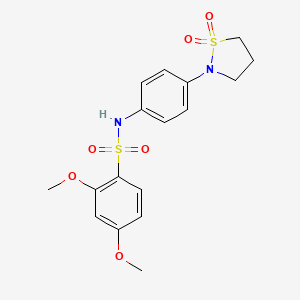

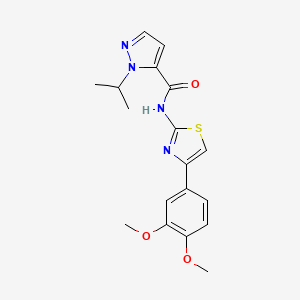

“N-(3,4-dimethylphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide” is a derivative of quinazolines, a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .

Synthesis Analysis

The synthesis of quinazoline derivatives has been a subject of interest due to their potential as therapeutic agents . The most active analog with the 3,4-dimethylphenyl substituent exhibited in vitro antiproliferative activities against the RT112 bladder cancer cell line in the small nanomolar range (IG 50) and was more potent than the reference drug .Molecular Structure Analysis

The molecular structure of quinazoline derivatives is influenced by the properties of the substituents and their presence and position on one of the cyclic compounds . The most active analog with the 3,4-dimethylphenyl substituent exhibited in vitro antiproliferative activities against the RT112 bladder cancer cell line .Chemical Reactions Analysis

Quinazoline derivatives exhibit a range of chemical reactions, largely influenced by the properties of the substituents and their presence and position on one of the cyclic compounds . The most active analog with the 3,4-dimethylphenyl substituent exhibited in vitro antiproliferative activities against the RT112 bladder cancer cell line .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are largely influenced by the properties of the substituents and their presence and position on one of the cyclic compounds .Scientific Research Applications

- Quinazolinones exhibit promising anticancer activity. Researchers have explored their potential as apoptosis inducers and efficacious anticancer agents with high blood-brain barrier penetration . The compound you mentioned may have similar properties, but further studies are needed to validate its efficacy against specific cancer types.

- Quinazolinones have demonstrated antibacterial effects. Investigating their structure-activity relationships (SAR) has led to the discovery of potent antimicrobial properties . The compound you specified could potentially contribute to combating drug-resistant bacterial strains.

- Quinazolines and quinazolinones possess anti-inflammatory properties. These molecules may modulate inflammatory pathways, making them relevant for conditions involving inflammation .

- Some quinazolinone derivatives exhibit anticonvulsant activity. Their effects on neuronal excitability make them interesting candidates for managing epilepsy and related disorders .

- Quinazolinones have been investigated for their antifungal properties. Understanding their mechanisms of action and optimizing their structures could lead to novel antifungal agents .

Anticancer Properties

Antibacterial Activity

Anti-Inflammatory Effects

Anticonvulsant Potential

Antifungal Activity

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(3,4-dimethylphenyl)-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S2/c1-10-4-7-15-14(8-10)18(24)22-17-16(27-20(26)23(15)17)19(25)21-13-6-5-11(2)12(3)9-13/h4-9H,1-3H3,(H,21,25)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIUYCJOQKSBAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NC4=CC(=C(C=C4)C)C)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,4-Dimethylpyrazol-3-yl)amino]acetic acid](/img/structure/B2516712.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea](/img/structure/B2516714.png)

![1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2516715.png)

![N-[[4-(2,6-dimethoxyphenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2516722.png)

![2-Ethyl-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2516723.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-fluoro-4-methylphenyl)amino)formamide](/img/structure/B2516725.png)

![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide](/img/structure/B2516726.png)

![(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2516729.png)